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Compound of Interest

Compound Name: C14-4

Cat. No.: B15615982 Get Quote

The fundamental characteristics and functional efficacy of C14-4 and ALC-0315 LNPs are

summarized below. Data has been compiled from multiple studies to provide a comparative

overview. It is important to note that direct comparisons can be challenging as formulations and

experimental conditions often vary between studies.
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Property C14-4 LNP ALC-0315 LNP
Key
Considerations

Ionizable Lipid pKa ~6.5[5] ~6.09[6]

The pKa is crucial for

encapsulation

efficiency and

endosomal escape.

Particle Size (Z-

average)
51 - 97 nm[3] 80 - 100 nm[1][7]

Size influences

biodistribution and

cellular uptake.[8]

Polydispersity Index

(PDI)
< 0.3[3] Low (not specified)[1]

A lower PDI indicates

a more uniform and

monodisperse particle

population.

Zeta Potential Near-neutral[2] Slightly negative[7]

Surface charge affects

stability and

interaction with

biological

components.

mRNA Encapsulation

Efficiency

Consistent across

formulations[3]
> 90%[1]

High encapsulation is

vital for protecting the

mRNA payload.
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Parameter C14-4 LNP ALC-0315 LNP
Experimental
Context

Primary Application T Cell Transfection[3]
General mRNA

Delivery[2]

C14-4 is optimized for

immune cells; ALC-

0315 is used more

broadly.

Transfection Efficiency
High in Jurkat &

primary T cells[3][4]

Variable, generally

lower than SM-102 in

vitro[2][9]

Efficiency is highly

cell-type dependent.

Cytotoxicity
Minimal in primary T

cells[3][4]
Low toxicity profile[1]

Both are considered

relatively safe for in

vitro applications.
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Parameter C14-4 LNP ALC-0315 LNP
Experimental
Context

Primary Application
Ex vivo cell

engineering[3]

Vaccination, systemic

delivery[1][2]

C14-4 is primarily

used for modifying

cells outside the body,

while ALC-0315 is

proven for direct in

vivo administration.

Protein Expression

Potent cancer-killing

activity by engineered

CAR T cells[3]

High protein

expression,

comparable to SM-

102 LNPs[2][9]

ALC-0315 LNPs show

strong expression

after intramuscular

injection.[2]

Biodistribution
Not extensively

studied in vivo

Accumulates in the

liver and spleen[10]

ALC-0315 LNPs have

demonstrated hepatic

tropism.[11]

Immunogenicity
Low cytotoxicity to

immune cells[3]

Elicits robust humoral

and cellular immune

responses[12]

ALC-0315 LNPs are a

key component of a

highly effective

vaccine platform.[1]

Experimental Protocols and Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are

generalized methodologies for the formulation, characterization, and evaluation of C14-4 and

ALC-0315 LNPs based on established practices.

LNP Formulation Workflow
LNPs are typically prepared using a rapid mixing technique, such as with a microfluidic device,

to ensure controlled and reproducible particle formation.
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Caption: General workflow for mRNA-LNP formulation using microfluidic mixing.

1. Lipid Stock Preparation:
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ALC-0315 Formulation: A common molar ratio for ALC-0315 LNPs is 46.3% ALC-0315, 9.4%

DSPC, 42.7% cholesterol, and 1.6% PEG-lipid.[1][13]

C14-4 Formulation: A reported optimal ratio for T-cell delivery is 35% C14-4, 16% DOPE,

46.5% cholesterol, and 2.5% PEG-lipid.[14]

Individual lipids are dissolved in ethanol to create stock solutions. The required volumes are

then combined to form the final ethanolic lipid mixture.[15][16]

2. mRNA Solution Preparation:

The mRNA payload is diluted in a low pH buffer, such as 100 mM sodium acetate (pH 4.0-

5.0), to ensure the ionizable lipid is protonated and can complex with the negatively charged

mRNA.[16][17]

3. Microfluidic Mixing:

The aqueous mRNA solution and the ethanolic lipid mixture are simultaneously injected into

a microfluidic mixing device (e.g., NanoAssemblr).

A typical flow rate ratio is 3:1 (aqueous:ethanolic) at a total flow rate of 10-25 mL/min.[15]

This rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids

around the mRNA core to form LNPs.

4. Purification:

The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to

remove ethanol and unencapsulated mRNA, and to neutralize the surface charge of the

LNPs for physiological use.[13]

LNP Characterization
Proper characterization is essential to ensure the quality, consistency, and safety of LNP

formulations.
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Caption: Key techniques for the characterization of mRNA-LNP formulations.

Size and Polydispersity: Dynamic Light Scattering (DLS) is the standard method to measure

the hydrodynamic diameter (Z-average) and PDI of the LNP population.[18][19]

Zeta Potential: This is measured using Electrophoretic Light Scattering (ELS) and indicates

the surface charge of the LNPs, which influences stability and interactions with cells.[18]

Encapsulation Efficiency: The amount of mRNA successfully encapsulated within the LNPs is

typically quantified using a fluorescent dye assay like the RiboGreen assay.[1]

Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct

visualization of the LNP structure and morphology, confirming their integrity and shape.[18]

[20]

In Vitro and In Vivo Evaluation
In Vitro Transfection: LNPs are added to cultured cells (e.g., primary T cells for C14-4,

various cell lines for ALC-0315).[3] After a set incubation period (e.g., 24-48 hours), the

expression of the mRNA-encoded protein (e.g., Luciferase, GFP) is measured via

luminescence, fluorescence, or flow cytometry. Cell viability is assessed using assays like

MTT or CellTiter-Glo to determine cytotoxicity.[3][4]

In Vivo Studies: LNPs are administered to animal models (e.g., mice) via relevant routes

(e.g., intramuscularly for vaccines).[2] Protein expression is measured in target tissues (e.g.,
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muscle, liver) at various time points. For vaccine studies, immunogenicity is evaluated by

measuring antibody titers (e.g., IgG) and T-cell responses.[12]

Mechanism of Action and Signaling
The efficacy of both C14-4 and ALC-0315 hinges on the pH-responsive nature of the ionizable

lipid, which is fundamental for endosomal escape and cytosolic delivery of the mRNA payload.

Cytoplasm (Neutral pH)

LNP
(Neutral pH) Cell MembraneEndocytosis Endosome

(Acidic pH ~5-6) mRNA

Endosomal Escape
(Lipid Protonation) RibosomeTranslation Protein Synthesis

Click to download full resolution via product page

Caption: Mechanism of LNP-mediated mRNA delivery via endosomal escape.

Uptake: At physiological pH (~7.4), LNPs are near-neutral and are taken up by cells through

endocytosis.[15]

Acidification & Protonation: Inside the endosome, the pH drops. The ionizable lipid (C14-4 or

ALC-0315) becomes protonated (positively charged).[15][21]

Endosomal Escape: This charge switch is thought to disrupt the endosomal membrane,

possibly by forming ion pairs with anionic lipids in the endosomal membrane, allowing the

mRNA to escape into the cytoplasm.[13][15]

Translation: Once in the cytoplasm, the mRNA is translated by ribosomes to produce the

desired protein.

Furthermore, the lipid components of LNPs are not merely passive carriers; they can engage

with the innate immune system. LNP components can be recognized by receptors like Toll-like

receptors (TLRs) and activate signaling pathways (e.g., MyD88-dependent pathways), leading

to the production of inflammatory cytokines.[22][23][24] This intrinsic adjuvant activity is a key

reason for the potent immune responses generated by LNP-based vaccines.[22][25]
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Conclusion
Both C14-4 and ALC-0315 are highly effective ionizable lipids, but their strengths lie in different

applications.

ALC-0315 is a clinically validated component for in vivo applications, particularly vaccines,

demonstrating a favorable safety profile and high efficacy in generating robust immune

responses and systemic protein expression.[1][12] Its performance characteristics are well-

documented, making it a reliable choice for traditional mRNA therapeutic and vaccine

development.

C14-4 excels in the specialized area of ex vivo T-cell engineering.[3] Its ability to efficiently

transfect these sensitive primary cells with low toxicity makes it a superior candidate for

developing CAR-T and other cell-based immunotherapies.[4][14]

The choice between C14-4 and ALC-0315 LNPs should be guided by the specific therapeutic

goal. For applications requiring direct in vivo administration and robust immunogenicity, ALC-

0315 is a proven option. For applications focused on the genetic modification of immune cells

for cell therapy, C14-4 presents a more potent and safer alternative. Further head-to-head

studies under identical formulation and experimental conditions would be invaluable for a more

definitive comparison of their performance across a wider range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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